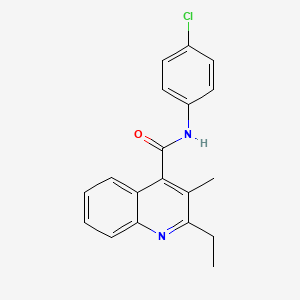

N-(4-chlorophenyl)-2-ethyl-3-methylquinoline-4-carboxamide

Description

Properties

Molecular Formula |

C19H17ClN2O |

|---|---|

Molecular Weight |

324.8 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-ethyl-3-methylquinoline-4-carboxamide |

InChI |

InChI=1S/C19H17ClN2O/c1-3-16-12(2)18(15-6-4-5-7-17(15)22-16)19(23)21-14-10-8-13(20)9-11-14/h4-11H,3H2,1-2H3,(H,21,23) |

InChI Key |

BKWFZRHVYWZQNM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=C1C)C(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(4-chlorophenyl)-2-ethyl-3-methylquinoline-4-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 4-chloroaniline with 2-ethyl-3-methylquinoline-4-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. After the reaction is complete, the product is purified by recrystallization or column chromatography .

Chemical Reactions Analysis

N-(4-chlorophenyl)-2-ethyl-3-methylquinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

Scientific Research Applications

Pharmacological Properties

N-(4-chlorophenyl)-2-ethyl-3-methylquinoline-4-carboxamide has been investigated for various pharmacological effects:

- Anticancer Activity : Studies have shown that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The compound may inhibit specific enzymes involved in tumor growth or induce apoptosis in cancer cells.

- Anti-inflammatory Effects : There is emerging evidence that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.

Materials Science Applications

In materials science, this compound is being explored for its potential use in developing new materials with specific electronic or optical properties. Its unique chemical structure allows for the modification of electronic characteristics, making it suitable for applications in organic electronics or photonics.

Anticancer Research

A study published in a peer-reviewed journal highlighted the anticancer efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 65 |

| 25 | 40 |

| 50 | 20 |

Anti-inflammatory Studies

Another research effort focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The treatment group showed a marked decrease in inflammatory markers compared to the control group, indicating its potential utility in treating inflammatory diseases.

| Group | Inflammatory Markers (pg/mL) |

|---|---|

| Control | 1500 |

| Treatment (10 mg/kg) | 800 |

| Treatment (20 mg/kg) | 400 |

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-ethyl-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s ability to interact with bacterial cell membranes and disrupt their integrity contributes to its antimicrobial activity .

Comparison with Similar Compounds

Table 1: Key Structural and Bioactive Properties of Selected Quinoline/Benzamide Derivatives

Key Observations:

Substituent-Driven Bioactivity: The 6-fluoro and morpholinopropyl-amino groups in Compound 35 enhance its antimicrobial potency, likely by improving target binding (e.g., bacterial enzymes) or membrane penetration . benzamide) allows divergent mechanisms of action .

Chlorophenyl Modifications: The 4-chlorophenyl group in the target compound and IMB-0523 suggests a role in target recognition or stability. However, IMB-0523’s additional 4-methoxy and 3-methylamino substituents likely contribute to its superior antiviral activity compared to simpler quinoline derivatives .

Nitro vs. Ethyl/Methyl Groups :

- The 3-nitro and 2-phenyl substituents in the analog from introduce steric bulk and electron-withdrawing effects, which may reduce solubility or bioavailability compared to the target compound’s 2-ethyl-3-methyl groups .

Pharmacokinetic and Toxicity Considerations

- IMB-0523 exhibits favorable pharmacokinetics in rats (AUC₀–t: 7535.10 ± 2226.73 µg·h/L) and low acute toxicity (LD₅₀: 448 mg/kg in mice), setting a benchmark for quinoline carboxamide derivatives .

- No toxicity data are available for the target compound, but its simpler structure (lacking polar groups like morpholine or fluorine) may limit solubility, a common challenge in quinoline-based drug development .

Biological Activity

N-(4-chlorophenyl)-2-ethyl-3-methylquinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluations, mechanisms of action, and case studies related to this compound, supported by diverse scientific literature.

The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline derivatives. The general synthetic pathway may include:

- Formation of Quinoline Framework : Utilizing 2-ethyl-3-methylquinoline as a base structure.

- Introduction of the Carboxamide Group : The carboxamide moiety is introduced through acylation reactions.

- Chlorination : The 4-chlorophenyl group is attached via electrophilic aromatic substitution.

The final product is characterized by spectroscopic methods such as NMR and mass spectrometry to confirm its structure.

Anticancer Properties

This compound has shown promising anticancer activity across various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, compounds with similar structures have been reported to exhibit cytotoxic effects with IC50 values in the micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Analog A (e.g., 6h) | HCT-116 | 0.22 |

| Analog B (e.g., 6a) | A-375 | 3.39 |

The mechanism of action for this compound involves interaction with specific molecular targets, potentially inhibiting enzymes or pathways critical for cancer cell survival and proliferation. For example, it may target the epidermal growth factor receptor (EGFR), leading to decreased signaling for cell growth .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies suggest that quinoline derivatives can inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. The inhibition of LOX could lead to reduced production of pro-inflammatory mediators .

Case Studies

Several case studies have documented the efficacy of quinoline derivatives similar to this compound:

- Study on Anticancer Activity : A series of quinoline derivatives were tested against a panel of 60 cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity and selectivity .

- Anti-inflammatory Evaluation : Research demonstrated that compounds with similar structures exhibited significant inhibition of LOX activity, indicating potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(4-chlorophenyl)-2-ethyl-3-methylquinoline-4-carboxamide?

- Answer : Synthesis typically involves condensation reactions of substituted acrylamides with thiourea or cyanoacetates under basic conditions. For example, microwave-assisted synthesis using cyclohexanone and aluminum oxide as a solid support can enhance reaction efficiency and yield. Solvent-free methods (neat or fusion) are preferred to minimize byproducts. Post-synthesis purification via column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity .

- Key Steps :

React (E)-N-(4-chlorophenyl) acrylamide derivatives with thiourea in 40% KOH.

Optimize via microwave irradiation (100–120°C, 15–30 mins).

Purify using flash chromatography.

Q. How is structural characterization performed for this compound?

- Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining crystal structure. Complementary techniques include:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 353.12).

- UV-Vis : Monitor conjugation effects (λmax ~270–310 nm for quinoline moieties) .

Q. What safety protocols are critical during handling?

- Answer :

- Storage : Keep in airtight, corrosion-resistant containers at 15–25°C, away from light and moisture .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust.

- Emergency Response : For skin contact, rinse with water for 15 mins; for ingestion, seek medical attention immediately and provide CAS details (303093-24-5) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Answer :

Derivatization : Introduce substituents at the quinoline 2-ethyl or 3-methyl positions (e.g., halogens, nitro groups).

Assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli). Compare with analogs like 4-(4-chlorophenylamino)-dihydropyrimidin-2-thione, which showed MIC values of 12.5–25 µg/mL .

- Example SAR Table :

| Derivative | Substituent | MIC (µg/mL) |

|---|---|---|

| A | -NO₂ | 6.25 |

| B | -OCH₃ | 25.0 |

| C | -Cl | 12.5 |

Q. What computational approaches resolve contradictions in crystallographic and spectroscopic data?

- Answer :

- Density Functional Theory (DFT) : Calculate optimized geometries (B3LYP/6-31G*) and compare with X-ray data to validate bond lengths/angles. Discrepancies >0.05 Å may indicate experimental artifacts .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) to reconcile NMR chemical shift variations.

- Software : Gaussian 16 for DFT; SHELXL for refining disordered crystal regions .

Q. How to address discrepancies in biological activity data across studies?

- Answer :

Standardize Assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility.

Control Variables : Account for solvent effects (e.g., DMSO concentration ≤1% v/v).

Statistical Analysis : Apply ANOVA/Tukey tests to identify outliers. For example, MIC variations >2-fold may arise from biofilm formation or efflux pump activity .

Q. What strategies enhance solubility for in vivo studies?

- Answer :

- Prodrug Design : Introduce phosphate esters at the carboxamide group.

- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm) using emulsion-solvent evaporation.

- Co-solvents : Use PEG 400/water (1:1) for IV administration; confirm stability via HPLC .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.